![molecular formula C12H16ClN3O4 B1356787 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 903130-30-3](/img/structure/B1356787.png)

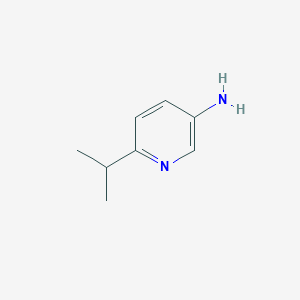

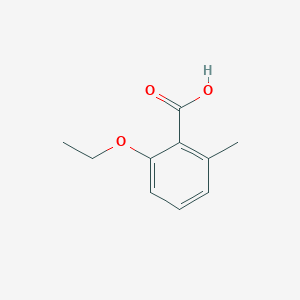

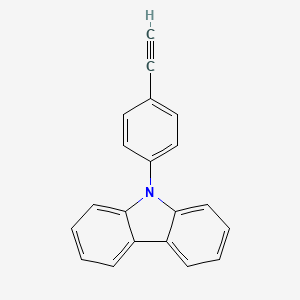

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazine-2-carboxylic acid, which is the active metabolite of the antitubercular drug pyrazinamide .

Synthesis Analysis

The synthesis of this compound involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . It is also used as a rigid linker in PROTAC development for targeted protein degradation .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C12H16BrN3O4 . It contains a pyrrole ring and a pyrazine ring .科学研究应用

Protein Degrader Building Blocks

This compound is useful as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Benzodiazepine Receptor Agonists

Compounds in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class, which includes the compound , are important as benzodiazepine receptor agonists . These receptors are a class of GABA receptors, which are a group of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Antiviral Agents

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class of compounds also have potential applications as antiviral agents . They could be used in the treatment of diseases caused by viruses .

Calcium Channel Blockers

These compounds are also important as calcium channel blockers . Calcium channel blockers are a group of medications that disrupt the movement of calcium through calcium channels, which are present in the muscle cells of the cardiac tissue and the smooth muscle of the vascular system .

Sleep-Promoting Activity

There is evidence that compounds in this class have sleep-promoting activity . This was assessed in a Wistar rat electroencephalographic model as a reduction of time spent in active wake at 100 mg/kg, po measured over 12 hrs relative to vehicle-treated control .

Research Chemical

This compound is also a useful research chemical . It can be used in various types of scientific research, including the development of new drugs and the study of biological processes .

安全和危害

属性

IUPAC Name |

3-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O4/c1-12(2,3)20-11(19)15-4-5-16-7(6-15)14-8(9(16)13)10(17)18/h4-6H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAJUVQRVUHWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Cl)C(=O)O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592058 |

Source

|

| Record name | 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |

CAS RN |

903130-30-3 |

Source

|

| Record name | 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。